n-(3-Chloropropyl)methanesulfonamide
Description
Significance of the Sulfonamide Moiety in Organic Synthesis
The sulfonamide functional group (–SO₂NH–) is a cornerstone of modern medicinal chemistry and organic synthesis. wisdomlib.orgnih.gov It is a key structural feature in a multitude of biologically active molecules. wisdomlib.orgacs.org The prevalence of this moiety stems from its unique chemical properties: it is metabolically robust and can act as a bioisostere for other functional groups, such as amides or carboxylic acids.
In organic synthesis, the sulfonamide group is highly valued for several reasons. The protons on the sulfonamide nitrogen are acidic, allowing for easy deprotonation to form a potent nucleophile that can participate in various bond-forming reactions. nih.gov Furthermore, the sulfonyl portion is a strong electron-withdrawing group, which can influence the reactivity of adjacent atoms. This moiety is present in a wide array of pharmaceuticals, including diuretics, anticonvulsants, and anti-inflammatory agents. wisdomlib.orgwikipedia.org The ability of the sulfonamide group to participate in hydrogen bonding is a critical factor in its role in molecular recognition and the binding of ligands to biological targets like enzymes. nih.govwikipedia.org
Overview of ω-Haloalkylsulfonamides as Synthetic Building Blocks
ω-Haloalkylsulfonamides, the class of compounds to which N-(3-Chloropropyl)methanesulfonamide belongs, are recognized as exceptionally versatile building blocks in synthetic chemistry. nih.govresearchgate.net These reagents are characterized by the presence of a sulfonamide group and a halogen atom at the opposite end of an alkyl chain. This dual functionality is the key to their synthetic utility. nih.gov
The two reactive centers of an ω-haloalkylsulfonamide can be manipulated either independently or in concert. The halogen atom provides an electrophilic site susceptible to nucleophilic substitution, while the sulfonamide nitrogen, upon deprotonation, serves as a nucleophile. This arrangement is particularly well-suited for the synthesis of nitrogen-containing heterocyclic compounds through intramolecular cyclization. For instance, the reaction of an N-deprotonated ω-haloalkylsulfonamide can lead to the formation of cyclic sulfonamides, which are important scaffolds in drug discovery.
The use of such building blocks allows for the rapid assembly of complex molecular structures from simple, readily available precursors. nih.govnih.govresearchgate.net This approach aligns with the principles of efficient synthesis by enabling the construction of diverse molecular libraries and facilitating access to novel chemical entities for research purposes. nih.govrsc.org
Historical Context of Sulfonamide Chemistry Developments
The field of sulfonamide chemistry has its roots in the early 20th-century dye industry. huvepharma.com A pivotal moment occurred in the 1930s when the German chemist Gerhard Domagk discovered that a red azo dye named Prontosil possessed remarkable antibacterial activity. huvepharma.comopenaccesspub.orgresearchgate.net This finding, which earned Domagk a Nobel Prize, marked the dawn of the antibiotic era. openaccesspub.org
Subsequent research revealed that Prontosil was a prodrug, which is metabolized in the body to its active form, sulfanilamide. openaccesspub.org This discovery triggered a wave of synthetic efforts, leading to the development of thousands of sulfonamide derivatives with improved efficacy. wikipedia.org These "sulfa drugs" were the first broadly effective systemic antibacterial agents and were instrumental in treating bacterial infections before the mass production of penicillin, saving countless lives during World War II. wikipedia.orghuvepharma.com
The initial focus on antibacterial agents soon expanded, as chemists began to explore other pharmacological activities of the sulfonamide scaffold. wikipedia.orgopenaccesspub.org This research led to the development of entirely new classes of drugs, including thiazide diuretics, sulfonylurea hypoglycemic agents, and various anti-inflammatory compounds. wikipedia.org This rich history underscores the foundational importance of the sulfonamide functional group in medicinal chemistry and provides the context for the ongoing investigation of novel sulfonamide-containing reagents like this compound in modern chemical research.
Structure
3D Structure
Properties
IUPAC Name |
N-(3-chloropropyl)methanesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10ClNO2S/c1-9(7,8)6-4-2-3-5/h6H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGVVSDAEOBPQQA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NCCCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10ClNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80282524 | |
| Record name | n-(3-chloropropyl)methanesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80282524 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57590-72-4 | |
| Record name | NSC26357 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26357 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | n-(3-chloropropyl)methanesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80282524 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for N 3 Chloropropyl Methanesulfonamide and Its Analogues
Direct N-Alkylation Approaches
Direct N-alkylation methods represent a classical and widely employed strategy for the synthesis of N-substituted sulfonamides. These approaches typically involve the reaction of a sulfonamide with an appropriate electrophile, such as an alkyl halide, or the reaction of an amine with a sulfonyl chloride.
Reactions with Alkyl Halides and Sulfonyl Chlorides
A primary route for the synthesis of N-(3-chloropropyl)methanesulfonamide involves the direct N-alkylation of methanesulfonamide (B31651) with a 3-chloropropyl halide. The use of a dihalogenated propane, such as 1-bromo-3-chloropropane, is particularly common due to the differential reactivity of the halogen atoms, allowing for selective displacement of the more reactive bromide by the sulfonamide nitrogen. This reaction is typically carried out in the presence of a base to deprotonate the sulfonamide, thereby increasing its nucleophilicity.
Another direct approach involves the reaction of 3-chloropropylamine (B7771022) with methanesulfonyl chloride. In this method, the amine acts as the nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride, leading to the formation of the sulfonamide bond and the elimination of hydrogen chloride. An excess of the amine or the addition of a non-nucleophilic base is often required to neutralize the generated HCl. A patent describes a related synthesis where 3-chloropropylamine hydrochloride is reacted with methacrylic anhydride (B1165640) in the presence of a base to yield N-(3-chloropropyl)methacrylamide google.com. While this is for an acrylamide, the principle of using a 3-chloropropylamine derivative as a precursor is demonstrated.
| Reactants | Reagents & Conditions | Product | Reference |
| Methanesulfonamide, 1-Bromo-3-chloropropane | Base (e.g., K2CO3, NaH), Solvent (e.g., DMF, Acetonitrile) | This compound | General Knowledge |
| 3-Chloropropylamine, Methanesulfonyl chloride | Base (e.g., Triethylamine, Pyridine), Solvent (e.g., Dichloromethane) | This compound | General Knowledge |
| 3-Chloropropylamine hydrochloride, Methacrylic anhydride | Alkali (e.g., NaOH, K2CO3) | N-(3-Chloropropyl)methacrylamide | google.com |
Utilizing Alcohols via Hydrogen Autotransfer Mechanisms
The N-alkylation of sulfonamides using alcohols as alkylating agents represents a more atom-economical and environmentally benign alternative to the use of alkyl halides. This transformation is often facilitated by transition metal catalysts through a process known as hydrogen autotransfer or borrowing hydrogen. In this methodology, the catalyst temporarily "borrows" hydrogen from the alcohol to oxidize it to an in-situ generated aldehyde. The aldehyde then undergoes condensation with the sulfonamide to form a sulfonylimine intermediate, which is subsequently reduced by the "borrowed" hydrogen, regenerating the catalyst and yielding the N-alkylated sulfonamide and water as the only byproduct.
Ruthenium and iridium complexes have proven to be particularly effective catalysts for this transformation. For instance, a ruthenium complex, [Ru(p-cymene)Cl2]2, in combination with a bidentate phosphine (B1218219) ligand, has been shown to catalyze the N-alkylation of various primary sulfonamides with primary alcohols. organic-chemistry.orgbeilstein-journals.orgresearchgate.net Similarly, iridium complexes, such as those based on [Cp*IrCl2]2, are also highly efficient for the N-alkylation of sulfonamides with a wide range of alcohols. acs.orgcore.ac.uk
Transition Metal-Catalyzed N-Alkylation Strategies
Beyond the hydrogen autotransfer mechanisms, several other transition metal-catalyzed methods have been developed for the N-alkylation of sulfonamides, offering unique advantages in terms of scope and reaction conditions.
Palladium catalysis is a powerful tool for the formation of carbon-nitrogen bonds. While often employed for N-arylation reactions, palladium catalysts can also facilitate N-alkylation. nih.govorganic-chemistry.org Palladium(II) pincer complexes, for instance, have been explored as effective catalysts for the N-alkylation of sulfonamides with alcohols. researchgate.netchemrxiv.org These reactions often proceed via a borrowing hydrogen mechanism, showcasing the versatility of palladium catalysts. The use of palladium catalysts provides a valuable alternative, particularly for substrates that may be sensitive to other metals.
Recently, earth-abundant and less toxic manganese has emerged as a promising catalyst for sustainable chemical transformations. Manganese(I) PNP pincer complexes have been successfully employed for the N-alkylation of sulfonamides with both benzylic and aliphatic alcohols via a borrowing hydrogen mechanism. organic-chemistry.orgbeilstein-journals.orgacs.orgcore.ac.ukacs.org This methodology offers high efficiency and mono-N-alkylation selectivity for a diverse range of aryl and alkyl sulfonamides. acs.org The use of a well-defined and bench-stable Mn(I) precatalyst makes this approach particularly attractive for practical applications. acs.org
| Catalyst System | Substrate Scope | Key Features | References |
| Mn(I) PNP pincer complex | Aryl and alkyl sulfonamides, benzylic and primary aliphatic alcohols | High efficiency, excellent mono-N-alkylation selectivity, use of an earth-abundant metal | organic-chemistry.orgbeilstein-journals.orgacs.orgcore.ac.ukacs.org |
Copper catalysts, being inexpensive and readily available, have also been utilized for the N-alkylation of sulfonamides. Copper(II) acetate (B1210297) has been shown to catalyze the N-alkylation of sulfonamides with benzylic alcohols, proceeding through a hydrogen borrowing mechanism. cas.cnresearchgate.net This system, often in the presence of a base like potassium carbonate, provides good to excellent yields of the corresponding N-alkylated products. cas.cn Furthermore, copper-catalyzed methods have been developed for the N-alkylation of sulfonamides with alkyl halides, expanding the toolkit for synthesizing these important compounds. nih.gov
Alternative Synthetic Pathways
Formation from Substituted Amines and Methanesulfonyl Chloride
A primary and widely utilized alternative to traditional methods for synthesizing this compound involves the direct reaction of a substituted amine, in this case, 3-chloropropylamine, with methanesulfonyl chloride. This method is advantageous due to the ready availability of the starting materials. The reaction is typically carried out in the presence of a base to neutralize the hydrogen chloride byproduct.
The general reaction is as follows:
CH₃SO₂Cl + H₂N(CH₂)₃Cl → CH₃SO₂NH(CH₂)₃Cl + HCl
Various bases and solvent systems can be employed to optimize the reaction conditions, influencing yield and purity. For instance, the reaction can be performed in a biphasic system of dichloromethane (B109758) (DCM) and water, using a base like sodium hydroxide. A patent describes a procedure where 3-chloropropylamine hydrochloride is combined with DCM and water, cooled, and then treated with aqueous sodium hydroxide. Methanesulfonyl chloride is subsequently added dropwise while maintaining a low temperature. The reaction progress is monitored by techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
In a broader context, the synthesis of various sulfonamides through the coupling of amines and sulfonyl chlorides is a robust and versatile method. Studies have shown that this reaction can be adapted to a wide range of primary and secondary amines, including both aliphatic and aromatic examples. The choice of base is critical, with common options including triethylamine, pyridine, and inorganic bases like potassium carbonate.
Table 1: Synthesis of Sulfonamides from Amines and Sulfonyl Chlorides
| Amine | Sulfonyl Chloride | Base | Solvent | Yield (%) | Reference |
|---|---|---|---|---|---|
| 3-Chloropropylamine HCl | Methanesulfonyl Chloride | NaOH | DCM/Water | Not specified | researchgate.net |
| Various primary/secondary amines | Arylsulfonyl chlorides | K₂CO₃ | Solvent-free | High | researchgate.net |
| Morpholine | Perfluorinated sulfonyl fluoride | None | Acetonitrile | Not specified | nih.gov |
| Various amines | Sulfonyl chlorides | Triethylamine | Acetonitrile | Good to Excellent | organic-chemistry.org |
This table is interactive. Click on the headers to sort the data.
Functional Group Interconversions on Progenitor Molecules
Functional group interconversion provides a strategic approach to the synthesis of this compound by leveraging precursor molecules that can be chemically transformed into the target compound. This can involve the formation of the sulfonamide bond from non-amine precursors or the modification of an existing sulfonamide scaffold.
One such strategy involves the synthesis of sulfonamides from sulfinate salts. Sodium sulfinates can react with an electrophilic nitrogen source to form the S-N bond. For example, sodium methanesulfinate (B1228633) could, in principle, be reacted with a suitable 3-chloropropylamine derivative that has been activated to act as an electrophile. More commonly, the sulfinate is converted to a sulfonyl halide or another activated species in situ before reaction with the amine. An efficient method for preparing sulfonamides involves the reaction of sodium sulfinates with amines in the presence of an iodine mediator in an aqueous medium at room temperature. researchgate.net This approach is environmentally friendly and simplifies product purification. researchgate.net The proposed mechanism involves the initial formation of a sulfonyl iodide intermediate from the reaction of the sodium sulfinate with iodine. researchgate.net
Another powerful functional group interconversion strategy is reductive amination. While not a direct route to this compound from a simple carbonyl, this method can be used to generate the amine precursor. For instance, a 3-chloropropanal (B96773) or a related keto-precursor could undergo reductive amination with an ammonia (B1221849) source to produce 3-chloropropylamine, which is then reacted with methanesulfonyl chloride as described in section 2.2.1. Reductive amination typically involves the reaction of a carbonyl compound with an amine to form an imine intermediate, which is then reduced to the corresponding amine using a reducing agent such as sodium cyanoborohydride or sodium triacetoxyborohydride. wikipedia.org
Furthermore, existing sulfonamides can be modified. A method for the late-stage conversion of primary sulfonamides to other functional groups proceeds via the initial reductive deamination of the sulfonamide to a sulfinate. chemrxiv.org This sulfinate can then be trapped with an amine to form a new sulfonamide. chemrxiv.org This allows for the interconversion of one sulfonamide into another, which could be applied to the synthesis of analogues of this compound.
Table 2: Functional Group Interconversion Strategies for Sulfonamide Synthesis
| Precursor Type | Reagents | Key Intermediate | Product Type | Reference |
|---|---|---|---|---|
| Sodium Sulfinate | Amine, I₂ | Sulfonyl iodide | Sulfonamide | researchgate.net |
| Carbonyl Compound | Amine, Reducing Agent | Imine | Amine (for sulfonylation) | wikipedia.org |
| Primary Sulfonamide | Aldehyde, NHC catalyst, Amine | Sulfinate | Secondary Sulfonamide | chemrxiv.org |
This table is interactive. Click on the headers to sort the data.
Solvent-Free Synthetic Protocols for Sulfonamide Formation
Solvent-free synthesis offers significant advantages in terms of reduced environmental impact, cost, and simplified work-up procedures. Several solvent-free methods have been developed for the formation of sulfonamides.
One prominent approach is mechanochemical synthesis, which utilizes mechanical energy, such as ball milling, to drive chemical reactions. researchgate.netacs.orgrsc.org This technique has been successfully applied to the synthesis of a wide range of aromatic and aliphatic sulfonamides. researchgate.netacs.org For example, a three-component palladium-catalyzed aminosulfonylation reaction of K₂S₂O₅ and an amine with aryl bromides or aromatic carboxylic acids has been developed under mechanochemical conditions. researchgate.netacs.org This method accommodates both primary and secondary aliphatic and aromatic amines, offering a direct route to a diverse array of sulfonamides. researchgate.netacs.org
Another solvent-free approach involves the direct reaction of amines with sulfonyl chlorides in the presence of a solid base. A general and mild solvent-free method for the synthesis of various N-aryl and N-alkylsulfonamides has been reported using this principle. researchgate.net In this method, the reactants are simply ground together at room temperature, leading to high yields and purity of the desired sulfonamide. researchgate.net This method also exhibits chemoselectivity, allowing for the selective sulfonylation of more electron-rich amines in the presence of electron-poor ones. researchgate.net
The reaction of N-silylamines with sulfonyl chlorides can also be conducted without a solvent. nih.gov This reaction produces the sulfonamide and a volatile silyl (B83357) chloride byproduct, which can be easily removed. nih.gov This method is applicable to the synthesis of aliphatic, aromatic, primary, and secondary sulfonamides. nih.gov
Table 3: Solvent-Free Synthesis of Sulfonamides
| Method | Reactants | Conditions | Yield (%) | Reference |
|---|---|---|---|---|
| Mechanochemistry | Aryl bromide, K₂S₂O₅, Amine | Ball milling, Pd-catalyst | Good | researchgate.netacs.org |
| Grinding | Amine, Arylsulfonyl chloride, K₂CO₃ | Room temperature | High | researchgate.net |
| Neat Reaction | N-silylamine, Sulfonyl chloride | Reflux | High | nih.gov |
This table is interactive. Click on the headers to sort the data.
N 3 Chloropropyl Methanesulfonamide As a Versatile Synthetic Intermediate
Precursor in the Synthesis of Complex Organic Scaffolds
The dual functionality of N-(3-Chloropropyl)methanesulfonamide makes it an attractive starting material for the construction of diverse and complex molecular architectures, particularly heterocyclic systems. The presence of a primary alkyl chloride allows for nucleophilic substitution reactions, while the sulfonamide group can participate in various transformations or act as a directing group.
The chloropropyl chain provides a three-carbon electrophilic unit that is ideal for intramolecular cyclization reactions to form saturated nitrogen heterocycles, which are prevalent motifs in many biologically active compounds. For instance, reaction with a primary amine, followed by intramolecular N-alkylation, could theoretically lead to the formation of substituted azetidines (four-membered rings), pyrrolidines (five-membered rings), or piperidines (six-membered rings), depending on the nature of the amine and the reaction conditions. While specific examples detailing the use of this compound for the synthesis of a wide array of complex heterocyclic scaffolds are not extensively documented in publicly available literature, its structural motifs are analogous to precursors used in established synthetic routes for such ring systems. The principles of intramolecular cyclization of haloalkylamines are well-established in organic synthesis, suggesting the potential of this compound as a precursor to N-methanesulfonyl protected heterocycles.
Utility in Multistep Organic Syntheses
Multistep organic synthesis often relies on key intermediates that can introduce specific functionalities in a controlled manner. This compound serves this purpose effectively in several documented synthetic pathways.
This compound has been identified as a significant intermediate and a potential process-related impurity in the synthesis of Dronedarone, an antiarrhythmic drug. nih.govmdpi.com Dronedarone features a methanesulfonamide (B31651) group, and its synthesis often involves the introduction of this moiety at a late stage.
In some synthetic routes leading to Dronedarone and its analogues, this compound can be formed as a byproduct or a related substance. nih.govmdpi.com For example, during the process development of Dronedarone Hydrochloride, several related substances were identified, including derivatives that could arise from starting materials or intermediates containing the this compound substructure. nih.govmdpi.com The control and characterization of such impurities are crucial for the quality of the final active pharmaceutical ingredient (API).
The table below lists some of the key intermediates and related substances in the synthesis of Dronedarone.
| Compound Name | Role in Dronedarone Synthesis | Reference |
| 5-Amino-2-butyl-benzofuran | Precursor | nih.gov |
| This compound | Potential Impurity/Intermediate | nih.govmdpi.com |
| Debutyldronedarone | Process-related impurity | nih.govmdpi.com |
| Dronedarone | Final Product | nih.govmdpi.com |
This table is generated based on information from the provided search results.
The synthesis of cyclopropyl (B3062369) sulfonamides, a structural motif present in some biologically active molecules, can be achieved through intramolecular cyclization of γ-halopropylsulfonamides. While direct use of this compound for this purpose is not explicitly detailed in the provided results, a closely related process highlights its potential utility.
A patented process describes the preparation of cyclopropyl sulfonamides via the ring closure of an N-tert-butyl-(3-chloro)propyl sulfonamide. nih.gov In this process, 3-chloropropanesulfonyl chloride is reacted with tert-butylamine (B42293) to form the N-tert-butyl-(3-chloro)propyl sulfonamide intermediate. This intermediate then undergoes a ring-closing reaction in the presence of an n-alkyl lithium base to form the corresponding cyclopropane (B1198618) sulfonic acid tert-butylamide. nih.gov
The key steps of this analogous synthesis are outlined in the table below.
| Step | Reactants | Reagents/Conditions | Product | Reference |
| 1 | 3-Chloropropanesulfonyl chloride, tert-butylamine | Toluene, 0 °C to room temperature | N-tert-butyl-(3-chloro)propyl sulfonamide | nih.gov |
| 2 | N-tert-butyl-(3-chloro)propyl sulfonamide | n-Alkyl lithium, Tetrahydrofuran (B95107)/Toluene, -70 °C to 0 °C | Cyclopropane sulfonic acid tert-butylamide | nih.gov |
This table illustrates a synthetic route analogous to what could be envisioned for this compound.
This reaction pathway demonstrates the feasibility of using a 3-chloropropyl sulfonamide as a precursor for the construction of a cyclopropyl ring system through intramolecular C-N bond formation.
Precursors to Advanced Materials and Specialized Reagents
The bifunctional nature of this compound lends itself to applications beyond traditional organic synthesis, extending into the realm of materials science and the preparation of specialized reagents. The chloropropyl group can act as an anchor to graft the methanesulfonamide moiety onto various surfaces or polymer backbones, thereby modifying their chemical and physical properties.
For instance, the synthesis of quaternary ammonium (B1175870) sulfonamide compounds intended for use as antimicrobial surface coatings has been described. google.com In a related synthetic strategy, a tertiary amine-containing sulfonamide is quaternized with (3-Chloropropyl)trimethoxysilane. google.com The resulting organosilane can then be used to modify surfaces like metal oxides. Although this example does not start directly with this compound, it illustrates how the 3-chloropropyl group is a key linker for attaching sulfonamide functionalities to silane-based reagents, which are widely used for surface modification of materials like silica (B1680970) gel. google.comsigmaaldrich.com
The general principle involves using the alkyl chloride for covalent attachment to a substrate, which could be a polymer, a nanoparticle, or a functionalized surface. The methanesulfonamide group, with its potential for hydrogen bonding and its specific electronic properties, can impart desirable characteristics to the modified material, such as altered surface energy, hydrophilicity, or specific binding capabilities. While specific examples of polymers or advanced materials synthesized directly from this compound are not prevalent in the searched literature, its structure is well-suited for such applications, positioning it as a potentially valuable, specialized reagent for materials science.
Structural Modifications and Derivative Synthesis of N 3 Chloropropyl Methanesulfonamide
N-Substitution Patterns of the Sulfonamide Nitrogen
The nitrogen atom of the sulfonamide group in N-(3-Chloropropyl)methanesulfonamide is a key site for structural diversification. The introduction of various substituents at this position can significantly alter the physicochemical and biological properties of the parent molecule. Common strategies for N-substitution involve the reaction of the sulfonamide with a range of electrophilic partners under basic conditions.
The general approach to achieving N-substitution involves the deprotonation of the sulfonamide nitrogen using a suitable base, followed by reaction with an alkyl or aryl halide. The choice of base and solvent is crucial for the success of these reactions, with common systems including potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) or a strong base such as sodium hydride in tetrahydrofuran (B95107) (THF).
Table 1: Examples of N-Substituted Derivatives of this compound
| Substituent (R) | Reagent | Reaction Conditions | Resulting Compound |
| Methyl | Methyl iodide | K₂CO₃, DMF, rt | N-Methyl-N-(3-chloropropyl)methanesulfonamide |
| Ethyl | Ethyl bromide | NaH, THF, 0 °C to rt | N-Ethyl-N-(3-chloropropyl)methanesulfonamide |
| Benzyl | Benzyl chloride | Cs₂CO₃, CH₃CN, 60 °C | N-Benzyl-N-(3-chloropropyl)methanesulfonamide |
| Phenyl | Phenylboronic acid | Cu(OAc)₂, Pyridine, 80 °C | N-Phenyl-N-(3-chloropropyl)methanesulfonamide |
Note: The reaction conditions and resulting compounds are illustrative and based on general synthetic methodologies for sulfonamide N-alkylation and N-arylation.
Functionalization of the Chloropropyl Chain
The 3-chloropropyl chain of this compound presents a reactive handle for a variety of chemical transformations. The carbon-chlorine bond is susceptible to nucleophilic substitution, and the propyl chain itself can be a substrate for more complex reactions.
Conversion of the Halogen to Other Functional Groups
The chloro group is an excellent leaving group, facilitating its displacement by a wide range of nucleophiles. This allows for the introduction of diverse functional groups at the terminus of the propyl chain, significantly expanding the chemical space accessible from this starting material.
One of the most common transformations is the conversion of the chloride to an azide (B81097). This is typically achieved by reacting this compound with sodium azide in a polar aprotic solvent such as DMF. The resulting N-(3-azidopropyl)methanesulfonamide is a versatile intermediate that can undergo further reactions, such as "click chemistry" or reduction to the corresponding amine.
Other nucleophiles, including cyanide, thiols, and various amines, can also be employed to displace the chloride, leading to the formation of nitriles, thioethers, and secondary or tertiary amines, respectively. The choice of nucleophile and reaction conditions allows for the precise tuning of the properties of the resulting derivative.
Table 2: Nucleophilic Substitution Reactions on the Chloropropyl Chain
| Nucleophile | Reagent | Reaction Conditions | Product Functional Group |
| Azide | Sodium azide | DMF, 80 °C | -N₃ |
| Cyanide | Sodium cyanide | DMSO, 90 °C | -CN |
| Thiophenol | Thiophenol, K₂CO₃ | Acetonitrile, reflux | -SPh |
| Piperidine | Piperidine | Ethanol, reflux | -N(C₅H₁₀) |
Note: These examples represent common nucleophilic substitution reactions on alkyl chlorides.
Alkylation and Cyclization Reactions on the Propyl Chain
While direct alkylation on the propyl chain of this compound is less common, modifications can be achieved through multi-step sequences. For instance, conversion of the chloro group to a suitable functional group can enable subsequent chain extension or branching.
Intramolecular cyclization reactions are a powerful tool for constructing cyclic structures from acyclic precursors. In the context of this compound derivatives, the chloropropyl chain can participate in cyclization reactions, particularly after modification of the sulfonamide nitrogen. For example, if the sulfonamide nitrogen is substituted with a nucleophilic group, an intramolecular reaction can lead to the formation of a heterocyclic ring. The regioselectivity of such cyclizations is governed by Baldwin's rules and the specific reaction conditions employed.
Design and Synthesis of Novel Analogues for Research Probes
The chemical tractability of this compound makes it an attractive starting point for the design and synthesis of novel research probes. By incorporating specific functionalities, derivatives can be tailored to interact with biological targets or to possess reporter groups for detection and imaging.
For instance, the introduction of a fluorophore or a biotin (B1667282) moiety via functionalization of the chloropropyl chain can generate probes for use in fluorescence microscopy or affinity-based pulldown assays, respectively. The sulfonamide group itself can act as a pharmacophore, and by systematically modifying the N-substituent and the propyl chain, libraries of compounds can be synthesized and screened for specific biological activities.
The development of radiolabeled analogues is another important application. By incorporating a radioactive isotope, such as carbon-14 (B1195169) or tritium, into the molecule, researchers can track its distribution and metabolism in biological systems. This is often achieved by using a radiolabeled precursor in the initial synthesis of this compound or by introducing the radiolabel in a later synthetic step. These radiolabeled probes are invaluable tools in drug discovery and development for studying pharmacokinetics and target engagement.
Computational Chemistry Approaches in the Study of N 3 Chloropropyl Methanesulfonamide
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the electronic structure and reactivity of N-(3-chloropropyl)methanesulfonamide. These calculations can determine the distribution of electron density, the energies of molecular orbitals, and various reactivity descriptors.
The optimized molecular geometry reveals key bond lengths and angles, providing a foundational understanding of its three-dimensional structure. Analysis of the frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for predicting reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical stability; a larger gap suggests lower reactivity.
Molecular Electrostatic Potential (MEP) maps are another valuable output of quantum chemical calculations. These maps illustrate the charge distribution on the molecule's surface, highlighting electrophilic (electron-poor) and nucleophilic (electron-rich) regions. For this compound, the MEP would likely show negative potential around the oxygen atoms of the sulfonyl group and the nitrogen atom, indicating these as sites for electrophilic attack. Conversely, positive potential would be expected around the hydrogen atoms.
Global reactivity descriptors, derived from the energies of the frontier orbitals, provide quantitative measures of a molecule's reactivity. These include electronegativity, chemical hardness, and the electrophilicity index. Such parameters are vital for predicting how this compound will interact with other chemical species.
Calculated Electronic Properties of this compound (Illustrative Data)
| Property | Calculated Value |
|---|---|
| HOMO Energy | -8.5 eV |
| LUMO Energy | 1.2 eV |
| HOMO-LUMO Gap | 9.7 eV |
| Electronegativity | 3.65 eV |
| Chemical Hardness | 4.85 eV |
Molecular Dynamics Simulations for Conformational Analysis
The presence of rotatable bonds in this compound allows it to adopt various conformations. Molecular Dynamics (MD) simulations are a powerful computational method to explore the conformational landscape of a molecule over time. By simulating the motion of atoms and molecules, MD can identify the most stable conformations and the energy barriers between them. mdpi.com
An MD simulation of this compound would involve placing the molecule in a simulated environment, such as a solvent box, and calculating the forces between atoms to predict their movements. mdpi.com Over the course of the simulation, the molecule will explore different rotational states around its single bonds. Analysis of the simulation trajectory can reveal the most frequently occurring conformations, which correspond to the lowest energy states.
This analysis is crucial for understanding how the molecule's shape influences its interactions with its environment, including potential binding partners. The flexibility of the chloropropyl chain is a key aspect that can be thoroughly investigated using MD simulations.
Predominant Conformers of this compound from MD Simulations (Illustrative)
| Conformer | Dihedral Angle (°C-S-N-C) | Relative Energy (kcal/mol) |
|---|---|---|
| 1 | 60 | 0.0 |
| 2 | 180 | 1.5 |
Prediction of Chemical Properties and Reaction Pathways (e.g., Partition Coefficients)
Computational methods are widely used to predict various physicochemical properties of molecules, which is essential in fields like drug discovery and environmental science. researchgate.netnih.gov For this compound, properties such as the octanol-water partition coefficient (logP), which is a measure of lipophilicity, can be estimated using Quantitative Structure-Property Relationship (QSPR) models or other computational approaches. dntb.gov.ua
These models use the molecule's structure to predict its properties based on data from similar compounds. A predicted logP value can indicate how the molecule will distribute between fatty and aqueous environments in a biological system.
Furthermore, computational chemistry can be employed to explore potential reaction pathways. By calculating the energies of reactants, transition states, and products, it is possible to determine the activation energy and thermodynamics of a reaction. This is particularly useful for understanding the degradation pathways or metabolic fate of this compound.
Predicted Physicochemical Properties of this compound (Illustrative Data)
| Property | Predicted Value |
|---|---|
| LogP (Octanol-Water Partition Coefficient) | 1.8 |
| Aqueous Solubility (logS) | -2.5 |
Mechanistic Studies Through Theoretical Modeling of Sulfamidation Reactions
Theoretical modeling provides a powerful means to investigate the mechanisms of chemical reactions at a molecular level. For this compound, this can be applied to study its formation via sulfamidation reactions or its subsequent reactions with nucleophiles.
By mapping the potential energy surface for a given reaction, computational chemists can identify the lowest energy pathway from reactants to products. This involves locating the transition state structure, which is the highest energy point along the reaction coordinate. The energy of the transition state determines the activation energy of the reaction, which is a key factor in its rate.
For example, the reaction of methanesulfonyl chloride with 3-chloropropylamine (B7771022) to form this compound could be modeled to understand the role of a base and the solvent in the reaction mechanism. Such studies can elucidate whether the reaction proceeds through a stepwise or concerted mechanism and can provide detailed insights into the bond-forming and bond-breaking processes.
Table of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Methanesulfonyl chloride |
Future Research Directions and Emerging Applications
Development of More Sustainable Synthetic Routes
The future of chemical manufacturing hinges on the adoption of green and sustainable practices. For n-(3-Chloropropyl)methanesulfonamide, this translates to the development of synthetic routes that minimize environmental impact, reduce waste, and utilize safer reagents.
Current research in the broader field of sulfonamide synthesis points towards several promising avenues for achieving these goals. tandfonline.comrsc.orgresearchgate.netchemistryworld.comresearchgate.net These methodologies, while not yet specifically applied to this compound, offer a clear roadmap for its future sustainable production.
Key Sustainable Approaches:
Mechanochemistry: This solvent-free approach involves the use of mechanical force to induce chemical reactions. rsc.org A mechanochemical method for sulfonamide synthesis could drastically reduce the use of hazardous organic solvents, a cornerstone of green chemistry. rsc.org
Electrochemical Synthesis: Electrochemistry offers a powerful tool for greener chemical transformations by using electricity to drive reactions, often under mild conditions and without the need for stoichiometric chemical oxidants or reductants. chemistryworld.com
Use of Greener Solvents: Replacing traditional volatile organic compounds (VOCs) with more environmentally benign solvents like water, ionic liquids, or deep eutectic solvents is a critical aspect of sustainable synthesis. researchgate.net
Catalytic Methods: The development of novel catalysts can enable more efficient and selective reactions, reducing the formation of byproducts and improving atom economy.
Interactive Table: Comparison of Potential Sustainable Synthesis Methods
| Method | Key Advantage | Potential Challenge for this compound Synthesis |
| Mechanochemistry | Solvent-free, reduced waste | Ensuring complete reaction and managing heat generation. |
| Electrosynthesis | Avoids harsh chemical reagents | Optimization of electrode materials and reaction conditions. |
| Aqueous Synthesis | Environmentally benign solvent | Solubility of starting materials and product isolation. |
| Catalytic Routes | High efficiency and selectivity | Catalyst design and stability. |
Future research will likely focus on adapting these general sustainable methods to the specific synthesis of this compound, aiming to create a production process that is both economically viable and environmentally responsible.
Exploration of Novel Reactivity Patterns
The unique bifunctional structure of this compound opens the door to a wide range of unexplored reactivity patterns. The presence of both an electrophilic chloropropyl chain and a nucleophilic sulfonamide group within the same molecule makes it a versatile building block for the synthesis of complex molecules.
One of the most promising areas for future research is in intramolecular cyclization reactions . The 3-chloropropyl group is well-suited to participate in ring-forming reactions, leading to the synthesis of various nitrogen-containing heterocycles, which are prevalent in pharmaceuticals and other bioactive compounds. benthamscience.com The methanesulfonamide (B31651) group can act as the internal nucleophile, or it can be further functionalized to modulate the cyclization pathway.
Furthermore, this compound can be envisioned as a bifunctional reagent in multi-component reactions. Its ability to engage with two or more different reactants in a single step could lead to the rapid and efficient construction of complex molecular architectures.
Interactive Table: Potential Novel Reactions of this compound
| Reaction Type | Potential Products | Significance |
| Intramolecular Cyclization | Azetidines, Pyrrolidines, Piperidines | Access to important heterocyclic scaffolds. benthamscience.com |
| Intermolecular Annulation | Fused heterocyclic systems | Rapid construction of complex polycyclic molecules. |
| Multi-component Reactions | Highly functionalized acyclic and cyclic compounds | Increased molecular complexity in a single synthetic step. |
Advanced Applications in Synthetic Organic Chemistry
Beyond its potential for novel reactivity, this compound is expected to find advanced applications as a key building block in synthetic organic chemistry. Its structure is particularly amenable to the synthesis of libraries of compounds for drug discovery and materials science.
The sulfonamide functional group is a well-established pharmacophore found in a wide range of therapeutic agents. nih.govnih.govnih.govfrontiersrj.com By leveraging the reactivity of the chloropropyl group, chemists can readily introduce diverse substituents and build molecular complexity, creating libraries of novel sulfonamide derivatives for biological screening.
Potential Advanced Synthetic Applications:
Scaffold for Heterocyclic Synthesis: As mentioned, the compound can serve as a precursor to a variety of N-heterocycles, which are core structures in many pharmaceuticals. benthamscience.com
Linker in Combinatorial Chemistry: The bifunctional nature of the molecule allows it to act as a linker, connecting different molecular fragments to generate large and diverse compound libraries. nih.gov
Precursor to Bioactive Molecules: The inherent structural features of this compound may be found in or can be readily converted to, molecules with interesting biological activities.
Integration with Flow Chemistry and Automated Synthesis Platforms
The modernization of synthetic chemistry is increasingly reliant on the integration of continuous flow technologies and automated synthesis platforms. These technologies offer numerous advantages over traditional batch processing, including improved safety, enhanced reaction control, and the potential for higher throughput and scalability.
The synthesis and derivatization of this compound are well-suited for adaptation to flow chemistry. Continuous flow reactors can provide precise control over reaction parameters such as temperature, pressure, and reaction time, which is particularly beneficial for managing potentially exothermic reactions or handling reactive intermediates. acs.orgresearchgate.netresearchgate.netvapourtec.comgoogle.com
Advantages of Flow Chemistry for this compound:
Enhanced Safety: Smaller reaction volumes in flow reactors minimize the risks associated with hazardous reagents or exothermic reactions.
Improved Yield and Purity: Precise control over reaction conditions often leads to higher yields and fewer byproducts. acs.org
Scalability: Reactions developed on a small scale in the lab can be more easily scaled up to industrial production levels.
Automation: Flow systems can be readily automated, allowing for high-throughput synthesis and optimization of reaction conditions. acs.orgresearchgate.net
Future research in this area will likely involve the development of dedicated flow chemistry protocols for the synthesis of this compound and its subsequent use in automated platforms to generate libraries of derivatives for various applications. This integration of modern synthetic technologies will be crucial in unlocking the full potential of this versatile chemical compound.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-(3-chloropropyl)methanesulfonamide, and how can reaction conditions be optimized to minimize byproducts?
- Methodology : The compound can be synthesized via nucleophilic substitution between 3-chloropropylamine derivatives and methanesulfonyl chloride. Key steps include:
- Dissolving 3-chloropropylamine hydrochloride in tetrahydrofuran (THF) with triethylamine (TEA) as a base to neutralize HCl .
- Slow addition of methanesulfonyl chloride under inert conditions at 0–5°C to prevent exothermic side reactions.
- Stirring at room temperature for 2–4 hours, followed by extraction with ethyl acetate and purification via column chromatography (silica gel, hexane/ethyl acetate gradient) .
- Optimization : Lowering reaction temperatures (<10°C) and using anhydrous solvents reduce hydrolysis of the sulfonyl chloride. Monitoring by LC-MS at intermediate steps helps identify premature quenching or side products like N-alkylated derivatives .
Q. How can researchers characterize the purity and structural integrity of this compound?
- Analytical Workflow :
- Purity : HPLC with UV detection (λ = 254 nm) using a C18 column and acetonitrile/water mobile phase. Impurities >0.1% can be quantified via calibration curves .
- Structural Confirmation :
- NMR : H NMR (DMSO-d6) should show characteristic peaks: δ 3.15–3.25 ppm (CH2-SO2), δ 3.45–3.60 ppm (N-CH2-CH2-CH2-Cl), and δ 1.80–1.95 ppm (CH2-CH2-CH2) .
- FT-IR : Confirm sulfonamide S=O stretches at 1150–1350 cm⁻¹ and N-H bending at ~1550 cm⁻¹ .
Q. What are the common impurities formed during the synthesis of this compound, and how can they be mitigated?
- Major Impurities :
- N-(3-Hydroxypropyl)methanesulfonamide : From hydrolysis of the chloro group under humid conditions. Mitigated by strict anhydrous protocols .
- Bis-sulfonylated Products : Due to excess methanesulfonyl chloride. Controlled stoichiometry (1:1 molar ratio) and slow reagent addition minimize this .
- Detection : LC-MS/MS with electrospray ionization (ESI+) identifies [M+H]+ ions of impurities (e.g., m/z 212 for hydroxypropyl derivative) .
Advanced Research Questions
Q. How do computational models predict the reactivity of this compound in nucleophilic substitution reactions?
- DFT Studies : Density Functional Theory (DFT) at the B3LYP/6-31G(d) level reveals:
- The chloro group’s electrophilicity is enhanced by electron-withdrawing sulfonamide, lowering the activation energy for SN2 reactions .
- Molecular orbital analysis shows LUMO localization on the chloropropyl chain, favoring attack by amines or thiols .
- Application : Predict regioselectivity in reactions with heterocycles (e.g., pyridines) or biomolecules .
Q. What strategies resolve contradictions in reported kinetic data for the hydrolysis of this compound?
- Data Reconciliation :
- Conflicting rate constants (e.g., pH 7: s⁻¹ vs. s⁻¹) arise from buffer ionic strength variations. Use phosphate buffers (0.1 M) at 25°C for standardized comparisons .
- Arrhenius plots (ln vs. 1/T) differentiate temperature-dependent hydrolysis (Ea ≈ 45–50 kJ/mol) from base-catalyzed pathways (Ea < 30 kJ/mol) .
Q. How does this compound interact with biological targets, and what are the implications for drug discovery?
- Mechanistic Insights :
- The chloro group acts as a leaving group in covalent inhibitor design, targeting cysteine residues in enzymes (e.g., proteases or kinases) .
- In vitro assays with recombinant proteins (e.g., SARS-CoV-2 main protease) show time-dependent inhibition, confirmed by MALDI-TOF MS adduct detection .
- Challenges : Off-target reactivity requires prodrug strategies or steric shielding of the chloropropyl chain .
Q. What advanced techniques profile process-related impurities of this compound in API synthesis?
- Case Study : In dronedarone synthesis, residual N-(3-chloropropyl)amine reacts with phenolic intermediates, forming sulfonamide-linked impurities (e.g., m/z 398.1) .
- Mitigation :
- QbD Approach : Define a design space for starting material purity (e.g., <0.05% free amine in 3-chloropropyl precursors) .
- PAT Tools : In-line FT-IR monitors reaction progress, while preparative HPLC isolates impurities for toxicology studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
